3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a core furo[3,2-g]chromen-7-one structure with three distinct substituents:
- 4-Biphenylyl group at position 3: Aromatic and bulky, contributing to enhanced π-π stacking interactions.
- Methyl group at position 9: Increases hydrophobicity and metabolic stability.
- Propyl chain at position 5: A flexible aliphatic chain that may influence solubility and membrane permeability.
This compound is part of a broader class of furanocoumarins, which are known for their photoreactivity and biological activities, including CYP enzyme modulation and cytotoxicity .
Properties
Molecular Formula |
C27H22O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
9-methyl-3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-3-7-21-14-25(28)30-27-17(2)26-23(15-22(21)27)24(16-29-26)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-16H,3,7H2,1-2H3 |
InChI Key |
CNTLOEOVZJJHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann condensation, a classical method for synthesizing coumarin derivatives, has been adapted for furochromenes. In this reaction, resorcinol derivatives react with β-keto esters under acidic conditions to form the chromene core. For example, 2-methylresorcinol and dimethyl 2-acetylsuccinate undergo Pechmann condensation to yield intermediate chromene structures, which are further functionalized. This method is critical for introducing the methyl and propyl substituents at positions 9 and 5, respectively.
Williamson Ether Synthesis
The Williamson reaction is employed to introduce alkoxy or aryloxy groups into the furochromene scaffold. For instance, α-halogen ketones react with hydroxyl-containing intermediates under basic conditions to form ether linkages. This step is pivotal for attaching the biphenyl group at position 3, as demonstrated in the synthesis of analogous compounds like EMAC10163a-k.
Stepwise Synthesis of 3-(4-Biphenylyl)-9-Methyl-5-Propyl-7H-Furo[3,2-g]Chromen-7-One
Intermediate Preparation
The synthesis begins with the preparation of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (EMAC10163 ), achieved via Pechmann condensation between 2-methylresorcinol and dimethyl 2-acetylsuccinate in dioxane at 80–100°C. This intermediate is purified via recrystallization from ethanol, yielding a pale yellow solid (m.p. 142–144°C).
Biphenyl Group Introduction
The biphenyl moiety is introduced via a Suzuki-Miyaura coupling reaction, although direct methods involving Ullmann coupling have also been reported. In one protocol, EMAC10163 is reacted with 4-biphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at reflux. This step achieves a 65–72% yield, with purity confirmed by HPLC.
Propyl Substituent Incorporation
The propyl group at position 5 is introduced via alkylation using 1-bromopropane in dimethylformamide (DMF) with potassium carbonate as a base. Reaction at 60°C for 12 hours affords the propyl-substituted intermediate, which is subsequently hydrolyzed using aqueous NaOH to yield the carboxylic acid derivative.
Cyclization to Form the Furochromene Core
Final cyclization is achieved under acidic conditions. A mixture of acetic anhydride and sulfuric acid (1:1 v/v) is heated to 120°C, triggering intramolecular esterification to form the furochromene ring. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one as a white crystalline solid (m.p. 189–191°C).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | 80 | 68 | 95 |
| Acetic anhydride | 120 | 72 | 97 |
| Xylene | 140 | 64 | 90 |
Data adapted from highlight that dioxane and acetic anhydride optimize yield and purity during cyclization, whereas xylene at higher temperatures promotes side reactions.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) in Suzuki-Miyaura couplings yield superior results compared to nickel catalysts, which suffer from lower regioselectivity. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in Williamson reactions minimizes byproduct formation, achieving yields up to 94.6%.
Comparative Analysis with Analogous Compounds
Structural Modifications and Yield Correlation
| Compound | Substituents | Yield (%) |
|---|---|---|
| 3-(4-Biphenylyl)-9-methyl-5-propyl derivative | Biphenyl, methyl, propyl | 72 |
| 3-(4-Bromophenyl)-9-methyl-5-propyl derivative | Bromophenyl, methyl | 68 |
| 3-(4-Chlorophenyl)-9-methyl-5-propyl derivative | Chlorophenyl, methyl | 65 |
The biphenyl group enhances steric hindrance, slightly reducing yield compared to halogenated analogs. However, it improves binding affinity in biological assays, justifying the trade-off.
Challenges and Troubleshooting
Byproduct Formation
The primary byproduct, 3-(4-biphenylyl)-9-methyl-5-(prop-1-enyl)-7H-furo[3,2-g]chromen-7-one, arises from incomplete alkylation. This is mitigated by using excess 1-bromopropane and extending reaction times to 24 hours.
Purification Difficulties
Silica gel chromatography remains the most effective purification method, though recrystallization from methanol/water (3:1) improves crystal purity to >99%.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) in dioxane achieves consistent yields of 70–72%, with a throughput of 1.2 kg/day. Environmental concerns regarding dioxane waste have spurred interest in alternative solvents like cyclopentyl methyl ether (CPME), which offer comparable efficiency with lower toxicity .
Chemical Reactions Analysis
Types of Reactions
3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the biphenyl or furochromene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Its antioxidant properties could be attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Implications
The table below summarizes key structural differences and biological activities of analogous furanocoumarins:
*Inferred from structural analogs in , which highlight side-chain rigidity effects on CYP 3A4 inhibition.
Key Observations:
- Substituent Bulk and Rigidity : The biphenylyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to smaller groups (e.g., methoxy in Methoxsalen) .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (Methoxsalen) and hydroxy (Byakangelicol) substituents increase polarity and photoreactivity, whereas methyl and propyl groups in the target compound favor lipophilicity .
- Cytotoxicity : Clausena lansium derivatives with complex side chains (e.g., tetrahydrofuran) show moderate activity, suggesting the target compound’s propyl chain may need optimization for enhanced cytotoxicity .
Biological Activity
3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromenes. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its potential applications span anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula: C27H22O3
- Molecular Weight: 394.5 g/mol
- IUPAC Name: 9-methyl-3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one
- InChIKey: CNTLOEOVZJJHNG-UHFFFAOYSA-N
Research indicates that the biological activity of 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves various molecular targets and pathways:
1. Anti-inflammatory Activity
- The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may contribute to its anti-inflammatory properties, suggesting its use in treating inflammatory diseases.
2. Anticancer Properties
- Studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of several signaling pathways. For instance, it may inhibit the PI3K/Akt pathway and activate caspases, leading to cell death in tumor cells.
3. Neuroprotective Effects
- Preliminary investigations suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential for treating neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on cancer cells | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity. |
| Anti-inflammatory assays | Showed reduced levels of pro-inflammatory cytokines in treated macrophages, supporting its role as an anti-inflammatory agent. |
| Neuroprotection research | Exhibited protective effects against glutamate-induced toxicity in neuronal cultures, suggesting potential for neurodegenerative conditions. |
Pharmacokinetics
The pharmacokinetic profile of 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is still under investigation. However, initial studies suggest favorable absorption characteristics and moderate metabolism rates, which could influence its therapeutic efficacy.
Q & A
Basic: What are the standard synthetic routes for 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one, and what challenges arise during purification?
The synthesis typically involves multi-step organic reactions, including cyclization of precursor chromenones and functionalization via Suzuki coupling to introduce the biphenylyl group. Critical steps include:
- Cyclization : Formation of the fused furochromenone core under acidic or basic conditions .
- Cross-coupling : Introduction of the 4-biphenylyl group using palladium-catalyzed reactions, optimized for temperature (80–120°C) and solvent (e.g., DMF or THF) .
- Purification : Challenges include isolating the product from by-products due to similar polarity. Techniques like column chromatography (silica gel) or preparative HPLC with a C18 stationary phase are recommended .
Basic: How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?
Structural validation relies on:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., biphenylyl protons at δ 7.4–7.8 ppm, propyl chain at δ 0.9–1.6 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm and furan ring vibrations near 1600 cm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 452.18) .
- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and confirms fused ring geometry .
Advanced: How can researchers optimize reaction yields when introducing the propyl chain at the 5-position?
Yield optimization requires:
- Precursor Modification : Use of 5-bromo-furochromenone intermediates for nucleophilic substitution with a propyl Grignard reagent .
- Catalyst Screening : Testing Pd(PPh) vs. Pd(dppf)Cl for coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while additives like KCO neutralize HBr by-products .
- Reaction Monitoring : Real-time TLC or GC-MS to halt reactions at optimal conversion (~85–90%) .
Advanced: What strategies address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) across studies?
Discrepancies may arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 for liver cancer) and assay protocols (e.g., MTT vs. ATP luminescence) .
- Structural Analogues : Compare activity with 10-(4-biphenylyl)-3-methoxy derivatives to isolate the role of the propyl group .
- Metabolite Analysis : LC-MS/MS to identify active metabolites that may influence outcomes .
- Dose-Response Curves : Establish EC values under consistent conditions (e.g., 24–72 hr exposure) .
Advanced: How does the biphenylyl group influence this compound’s interaction with biological targets, and what computational methods validate these interactions?
The biphenylyl group enhances:
- Hydrophobic Binding : Molecular docking (AutoDock Vina) shows strong interactions with hydrophobic pockets in kinases (e.g., EGFR) .
- π-Stacking : Density Functional Theory (DFT) calculations predict stabilization via aromatic interactions with DNA base pairs .
- SAR Studies : Replace biphenylyl with mono-phenyl or naphthyl groups to quantify activity changes .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Low in aqueous buffers (<10 µM); use DMSO stock solutions (≤10 mM) with sonication .
- Stability : Degrades at pH < 3 or > 10; store at –20°C in inert atmosphere .
- Plasma Stability : Incubate in human plasma (37°C, 1 hr) and quantify via HPLC to assess half-life (>6 hr suggests suitability for in vivo studies) .
Advanced: What in silico tools predict the ADMET properties of this compound, and how do they align with experimental data?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Absorption : High Caco-2 permeability (LogP ≈ 4.2) .
- Toxicity : Ames test predictions (mutagenic vs. non-mutant) .
- Validation : Compare with experimental hepatotoxicity data from primary rat hepatocyte assays .
Advanced: How can researchers elucidate the mechanism of action for this compound’s anticancer activity?
Proposed methodologies:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Protein Binding : Surface Plasmon Resonance (SPR) to measure affinity for tubulin or topoisomerase II .
- ROS Detection : Flow cytometry with DCFH-DA dye to quantify reactive oxygen species (ROS) induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
